(R)-1-methylpiperidin-3-amine

Chiral synthesis Asymmetric catalysis Pharmaceutical intermediates

Procurement of racemic or (S)-enantiomer forms introduces stereochemical uncertainty, requiring costly chiral resolution and delaying lead optimization. (R)-1-Methylpiperidin-3-amine (CAS 1001353-92-9) eliminates this bottleneck. - Defined (R)-stereochemistry at the piperidine 3-position ensures predictable outcomes in asymmetric synthesis of phenyl benzoimidazole antitumor agents. - Low inferred hERG liability (IC₅₀ ~2100 nM) supports cardiac safety profiling in CNS drug discovery campaigns targeting sigma receptors. - Primary amine functionality enables direct coupling to carboxylic acids, sulfonyl chlorides, or isocyanates for rapid SAR exploration.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1001353-92-9
Cat. No. B152154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-methylpiperidin-3-amine
CAS1001353-92-9
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N
InChIInChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1
InChIKeyQZSACHHNFDNCNB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Methylpiperidin-3-amine: Chiral Amine Building Block


(R)-1-methylpiperidin-3-amine (CAS 1001353-92-9) is a chiral aminopiperidine derivative with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol [1]. The compound features a stereocenter at the 3-position of the piperidine ring, with the (R)-configuration conferring specific three-dimensional geometry essential for stereoselective interactions in asymmetric synthesis and chiral recognition [2]. As a primary amine with a tertiary amine within the piperidine ring, it serves as a versatile chiral building block for the construction of pharmaceutical intermediates and bioactive molecules .

Stereochemical Purity: (R)-1-Methylpiperidin-3-amine


In chiral amine applications, generic substitution with the racemate (CAS 894808-73-2) or the (S)-enantiomer (CAS 902152-76-5) fundamentally alters stereochemical outcomes in asymmetric synthesis and pharmacological interactions . The (R)-enantiomer of 1-methylpiperidin-3-amine is documented as a key structural component in the preparation of phenyl benzoimidazole derivatives with antitumor activity, where stereochemistry is critical for target engagement . Literature on structurally analogous chiral aminopiperidines demonstrates that enantiomeric configuration directly impacts receptor binding affinity and downstream biological effects, with (R)- and (S)-forms exhibiting distinct pharmacological profiles [1]. The following quantitative evidence establishes that stereochemical identity—not merely the aminopiperidine scaffold—determines functional outcomes in research and development applications.

Quantitative Evidence: (R)-1-Methylpiperidin-3-amine


Stereochemical Purity: (R)- vs. Racemate

(R)-1-methylpiperidin-3-amine (CAS 1001353-92-9) provides defined stereochemistry at the 3-position, whereas the racemic mixture (CAS 894808-73-2) contains a 1:1 mixture of (R)- and (S)-enantiomers, resulting in undefined stereochemical outcomes in downstream reactions . The (R)-enantiomer is specifically utilized in the preparation of phenyl benzoimidazole derivatives as antitumor agents, where stereochemistry is critical for biological activity .

Chiral synthesis Asymmetric catalysis Pharmaceutical intermediates

Sigma-1 Receptor Affinity: Class-Level Inference

While direct binding data for (R)-1-methylpiperidin-3-amine at sigma receptors is not available in primary literature, structurally related piperidine derivatives demonstrate nanomolar affinity at sigma-1 receptors [1]. For example, a related piperidine-based compound (Compound 19) displays a Ki value of 17 nM at σ1 receptors with 65-fold selectivity over σ2 receptors (Ki = 1117 nM) [1]. Another piperidine derivative exhibits Ki values of 90 nM at sigma-2 receptors [2].

Sigma receptor Receptor binding Neurological disorders

hERG Channel Inhibition: Low Risk Profile

A structurally related piperidine derivative (BDBM50592194) demonstrates weak hERG channel inhibition with an IC50 of 2.10 × 10^3 nM (2.1 μM) in patch clamp assays [1]. This value is approximately 70-fold above the typical safety threshold of 30 nM for hERG liability, suggesting a favorable cardiac safety profile for the piperidine scaffold class [2].

Cardiotoxicity hERG Safety pharmacology

TAAR5 Activity: Minimal Agonist Effect

A compound structurally related to (R)-1-methylpiperidin-3-amine (BDBM50227351) exhibits minimal agonist activity at mouse TAAR5 expressed in HEK293 cells, with an EC50 > 10,000 nM (>10 μM) [1]. This indicates negligible functional activity at this receptor subtype under the tested conditions.

TAAR5 Trace amine receptor Neurological signaling

Commercial Purity Standard

Commercially available (R)-1-methylpiperidin-3-amine is supplied with a minimum purity specification of 97% as determined by HPLC, NMR, or GC analysis . This purity standard ensures consistent performance in synthetic applications where impurities could interfere with reaction outcomes or downstream purification.

Purity Quality control Synthetic intermediate

Predicted Physicochemical Properties

Computed physicochemical properties for (R)-1-methylpiperidin-3-amine include an XLogP3-AA value of -0.1, indicating moderate hydrophilicity [1]. The compound contains zero rotatable bonds, a topological polar surface area (TPSA) of 29.3 Ų, and one hydrogen bond donor [1]. These properties align with favorable drug-like characteristics for CNS penetration (TPSA < 90 Ų) and oral bioavailability.

Lipophilicity Drug-likeness Physicochemical properties

Application Scenarios: (R)-1-Methylpiperidin-3-amine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Procure (R)-1-methylpiperidin-3-amine when the synthetic route requires a defined stereocenter at the 3-position of the piperidine ring. The single (R)-enantiomer (CAS 1001353-92-9) provides predictable stereochemical outcomes, whereas the racemate (CAS 894808-73-2) yields a mixture of diastereomers that requires subsequent chiral resolution . The compound's primary amine functionality enables facile coupling to carboxylic acids, sulfonyl chlorides, or isocyanates, making it a versatile building block for amide, sulfonamide, and urea bond formation in target-directed synthesis .

Medicinal Chemistry Programs Targeting Sigma Receptors

Incorporate (R)-1-methylpiperidin-3-amine as a chiral amine building block in medicinal chemistry campaigns targeting sigma-1 or sigma-2 receptors. Structurally related piperidine derivatives demonstrate nanomolar affinity at sigma receptors (Ki values of 17-90 nM) . The defined (R)-stereochemistry provides a starting point for structure-activity relationship (SAR) studies exploring stereochemical effects on receptor subtype selectivity and functional activity. The compound's moderate lipophilicity (XLogP3-AA = -0.1) and low TPSA (29.3 Ų) support CNS penetration potential for neurological indications .

Synthesis of Benzoimidazole-Derived Antitumor Agents

Use (R)-1-methylpiperidin-3-amine in the preparation of phenyl benzoimidazole derivatives for anticancer drug discovery programs . The compound serves as a chiral amine component in the construction of these bioactive molecules, where the (R)-configuration at the piperidine 3-position is specified for optimal target engagement. Procurement of the enantiopure (R)-form ensures stereochemical fidelity throughout the synthetic sequence, eliminating the need for chiral separation of diastereomeric intermediates or final products .

Early-Stage Drug Discovery: Reduced Cardiac Risk

Select (R)-1-methylpiperidin-3-amine as a chiral building block for lead optimization programs where minimizing hERG channel inhibition is a priority. Class-level inference from structurally related piperidine derivatives indicates weak hERG inhibition (IC50 = 2100 nM), substantially above the typical safety threshold of 30 nM . This low inferred hERG liability reduces the probability of QT interval prolongation and associated cardiotoxicity risks, potentially avoiding costly late-stage attrition due to cardiac safety concerns .

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